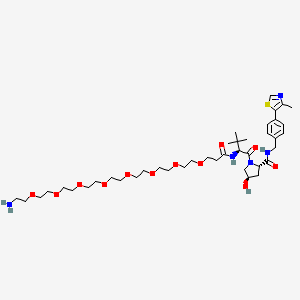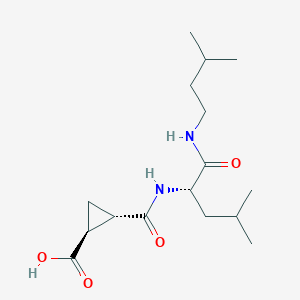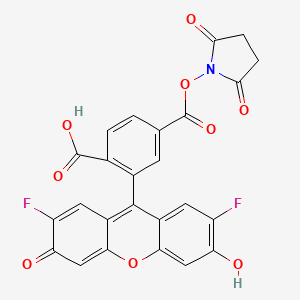
2-(3-(dimethylamino)-2-oxopropyl)phenanthridin-6(5H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(dimethylamino)-2-oxopropyl)phenanthridin-6(5H)-one hydrochloride is a nitrogen heterocyclic compound. It is a derivative of phenanthridine, which is known for its role as a DNA-binding fluorescent dye through intercalation. This compound is significant in various scientific fields due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of 2-(3-(dimethylamino)-2-oxopropyl)phenanthridin-6(5H)-one hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-aminobiphenyl with formaldehyde in the presence of zinc chloride at elevated temperatures. Another method involves the photocatalytic synthesis using 2-isocyanobiphenyls and diarylphosphine oxides under metal-free conditions with Rose Bengal as a catalyst .
Análisis De Reacciones Químicas
2-(3-(dimethylamino)-2-oxopropyl)phenanthridin-6(5H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the dimethylamino group can be replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form various derivatives, such as 6-phosphorylated phenanthridines.
Aplicaciones Científicas De Investigación
2-(3-(dimethylamino)-2-oxopropyl)phenanthridin-6(5H)-one hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various phenanthridine derivatives, which are important in the development of new materials and catalysts.
Biology: The compound’s ability to intercalate with DNA makes it useful in studying DNA interactions and developing DNA-binding drugs.
Industry: The compound is used in the production of fluorescent dyes and other materials with specific optical properties.
Mecanismo De Acción
The mechanism of action of 2-(3-(dimethylamino)-2-oxopropyl)phenanthridin-6(5H)-one hydrochloride involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, inhibiting the activity of enzymes such as topoisomerase I and II. This inhibition can lead to the prevention of DNA replication and transcription, making the compound a potential anticancer agent .
Comparación Con Compuestos Similares
2-(3-(dimethylamino)-2-oxopropyl)phenanthridin-6(5H)-one hydrochloride can be compared with other phenanthridine derivatives such as:
Ethidium bromide: Another DNA-binding dye used in molecular biology.
Propidium iodide: Used in flow cytometry to stain dead cells.
Acridine: An isomer of phenanthridine with similar DNA-binding properties.
These compounds share similar DNA-binding properties but differ in their specific applications and chemical structures, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C18H19ClN2O2 |
|---|---|
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
2-[3-(dimethylamino)-2-oxopropyl]-5H-phenanthridin-6-one;hydrochloride |
InChI |
InChI=1S/C18H18N2O2.ClH/c1-20(2)11-13(21)9-12-7-8-17-16(10-12)14-5-3-4-6-15(14)18(22)19-17;/h3-8,10H,9,11H2,1-2H3,(H,19,22);1H |
Clave InChI |
NYUPLCPAYVMTFH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(=O)CC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4']bipyridinyl-3'-ylamine](/img/structure/B13725607.png)
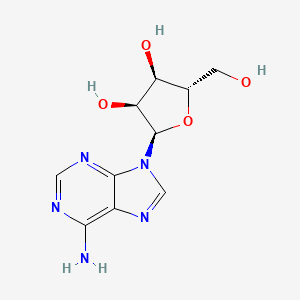
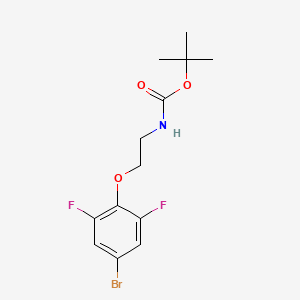
![(Z)-N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine](/img/structure/B13725624.png)
![[2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13725634.png)
![5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole](/img/structure/B13725637.png)
![N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N'-(biotinyl)ethylenediamine](/img/structure/B13725652.png)
![N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13725655.png)


